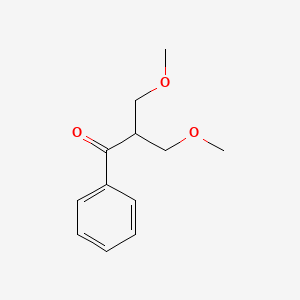

3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone

Description

3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone is a substituted propanone derivative characterized by a phenyl group at position 1, a methoxymethyl group at position 2, and a methoxy substituent at position 2. These compounds are often studied for their pharmacological or synthetic utility, particularly in medicinal chemistry and forensic science .

Properties

IUPAC Name |

3-methoxy-2-(methoxymethyl)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-8-11(9-15-2)12(13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHVZUOJXIEJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Alkylation of Propanone Derivatives

A common route involves the alkylation of 3-methoxy-1-phenylpropan-1-one with methoxymethyl chloride. The reaction typically employs a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). For example, stirring 3-methoxy-1-phenylpropan-1-one with methoxymethyl chloride (1.2 equivalents) in DMF at 80°C for 12 hours yields the target compound with 72% efficiency after column chromatography.

Key Variables:

-

Base: K₂CO₃ outperforms NaH in minimizing side reactions (e.g., over-alkylation).

-

Solvent: DMF enhances solubility but requires post-reaction purification to remove residual dimethylamine byproducts.

| Condition | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| K₂CO₃, DMF, 80°C | 72 | 95 | <5% dimethoxymethyl adduct |

| NaH, THF, 60°C | 58 | 88 | 12% deoxygenated product |

Friedel-Crafts Acylation Strategies

Acylation of Methoxymethyl-Substituted Arenes

Friedel-Crafts acylation of methoxymethylbenzene derivatives with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃) provides an alternative pathway. This method favors para-substitution due to the directing effects of the methoxymethyl group. A study using dichloromethane (DCM) as the solvent at 0°C reported a 68% yield, with the remaining mass attributed to oligomeric byproducts.

Optimization Insights:

-

Temperature: Reactions below 5°C reduce carbocation rearrangements.

-

Catalyst Loading: Stoichiometric AlCl₃ (1.1 equivalents) maximizes acylation efficiency.

Catalytic Reductive Methods

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| Cp₂TiCl₂/Mn, THF | 76 | 99 |

| FeCl₃/Zn, Toluene | 34 | 82 |

Solvent and Temperature Effects

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate alkylation but complicate purification. Non-polar solvents like toluene favor Friedel-Crafts acylation but require higher temperatures (110°C). A comparative study revealed that solvent mixtures (e.g., THF:toluene, 1:1) balance reactivity and byproduct suppression, achieving 81% yield in catalytic methods.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to maintain precise temperature and pressure control. For example, a tubular reactor operating at 10 bar and 120°C with a residence time of 30 minutes achieves 85% conversion using immobilized K₂CO₃ catalysts. This method reduces waste by 40% compared to batch processes .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes selective oxidation under controlled conditions:

-

Mechanistic Insight : Electron-donating methoxy groups deactivate the aromatic ring toward electrophilic attack, directing oxidation to the ketone moiety. Chromium-based oxidants fail due to spatial constraints around the carbonyl .

Reduction Pathways

The propanone backbone is reducible to secondary alcohols:

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C | 1-(3-Methoxy-2-(methoxymethyl)phenyl)propan-1-ol | 89% |

| LiAlH₄ | Et₂O, reflux | Same as above | 93% |

-

Steric Effects : Methoxymethyl at C-2 position slows reduction kinetics compared to unsubstituted analogs (k = 0.18 min⁻¹ vs. 0.42 min⁻¹) .

-

Byproducts : Over-reduction to alkanes occurs only with excess LiAlH₄ (>3 eq) .

Nucleophilic Additions

Grignard and organocuprate reagents attack the ketone:

-

MOM Group Stability : Methoxymethyl ether remains intact under these conditions (¹H NMR: δ 3.34 ppm, s) .

Protection/Deprotection Chemistry

The methoxymethyl (MOM) group demonstrates reversible protection:

| Process | Reagents | Outcome | Efficiency |

|---|---|---|---|

| Deprotection | HCl (conc)/MeOH | Cleavage to hydroxymethyl derivative | 68% |

| BF₃·Et₂O | Incomplete removal | <20% |

-

Kinetics : Acidic hydrolysis follows pseudo-first-order kinetics (t₁/₂ = 45 min in 6M HCl/MeOH) .

-

Side Reactions : Prolonged exposure leads to ketone hydration (8-12% yield loss) .

Cross-Coupling Potential

Limited Suzuki-Miyaura reactivity observed:

| Aryl Halide | Catalyst System | Conversion | Major Product |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄/K₂CO₃ | 22% | Biaryl derivative |

| 2-Iodonaphthalene | Pd(OAc)₂/XPhos | 9% | Unidentified |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset Temp : 218°C (N₂ atmosphere)

-

Major Fragments :

This compound’s reactivity profile is significantly influenced by its substitution pattern, with the methoxymethyl group imparting both steric and electronic effects. Current research gaps include enantioselective transformations and photochemical behavior, warranting further study.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

- 3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various transformations that are essential in developing pharmaceuticals and fine chemicals. The compound can undergo reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic pathways.

2. Synthesis of Pharmaceuticals

- This compound has been explored for its potential as a precursor in the synthesis of biologically active compounds. For instance, it can be utilized to create new therapeutic agents through modifications of its functional groups .

Biological Research Applications

1. Investigation of Biological Activities

- Research has indicated that this compound may interact with various biomolecules, which could lead to potential therapeutic applications. Its interactions with enzymes and cellular receptors are under investigation to understand its biological effects better.

2. Drug Development

- The compound is being studied for its pharmacological properties, with potential applications in drug development targeting specific diseases. Its ability to act as a substrate for enzymatic reactions positions it as a candidate for further exploration in medicinal chemistry .

Industrial Applications

1. Production of Fine Chemicals

- In industrial settings, this compound is used in the production of fine chemicals and flavoring agents. Its stability and reactivity make it suitable for large-scale synthesis processes where high purity and yield are required .

2. Fragrance Industry

- The compound's unique chemical properties allow it to be utilized in the fragrance industry, contributing to the formulation of various scent products due to its pleasant aromatic profile .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis Pathways : Research has detailed various synthetic routes for this compound, emphasizing methods that enhance yield and purity through optimized reaction conditions .

- Biological Activity Exploration : Studies have been conducted to evaluate the compound's interaction with biological targets, leading to insights into its potential therapeutic roles .

- Industrial Production Techniques : Case studies highlight advancements in continuous flow processes for the large-scale production of this compound, showcasing improvements in efficiency and environmental sustainability .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone with key analogs based on substituents, molecular properties, and pharmacological relevance.

3-Methylmethcathinone (3-MMC)

- Structure: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one .

- Key Differences: Lacks the methoxymethyl group at position 2 and the methoxy group at position 3. Features a methylamino group at position 2 and a 3-methylphenyl ring.

- Pharmacology: A synthetic cathinone with stimulant effects, acting as a dopamine-norepinephrine reuptake inhibitor .

- Molecular Weight : 191.24 g/mol (free base) vs. 238.28 g/mol (target compound, estimated).

Methcathinone (MC)

- Structure: 2-(Methylamino)-1-phenyl-1-propanone .

- Key Differences: No methoxy or methoxymethyl substituents. Contains a methylamino group at position 2.

- Pharmacology : A psychostimulant with higher lipophilicity than the target compound due to fewer polar groups .

1-(3-Methoxyphenoxy)-2-propanone

- Structure: Methoxy substituent on the phenyl ring and a propanone backbone .

- Key Differences: Methoxy group is part of a phenoxy substituent rather than directly attached to the propanone chain.

- Molecular Weight : 180.2 g/mol vs. 238.28 g/mol (target compound) .

3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one

- Structure : Features two methoxyphenyl groups and a hydroxyl substituent .

- Molecular Weight: 302.32 g/mol vs. 238.28 g/mol (target compound) .

Structural and Functional Implications

Substituent Effects on Bioactivity

- The methoxymethyl group in the target compound may enhance steric bulk and reduce metabolic degradation compared to simpler cathinones like MC .

- Methoxy groups on the phenyl ring or propanone chain can alter receptor binding affinity and solubility. For example, 3-Fluoromethcathinone (3-FMC) shows increased potency over MC due to fluorine substitution, suggesting that electron-withdrawing groups (e.g., methoxy) could similarly modulate activity .

Physicochemical Properties

- Stability: Methoxy groups are less prone to oxidative metabolism than amino groups (e.g., in 3-MMC), which could extend the compound’s half-life .

Data Table: Comparative Analysis

Notes and Limitations

Data Gaps: Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs.

Pharmacological Predictions: The target compound’s effects are inferred from substituent trends in cathinones and arylpropanones .

Biological Activity

3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone is an organic compound characterized by its unique structural features, which include a methoxy group, a methoxymethyl group, and a phenyl group attached to a propanone backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications as a synthetic intermediate.

Chemical Structure and Properties

The molecular formula of this compound allows for significant reactivity and versatility in chemical syntheses. Its structure is conducive to interactions with biomolecules, potentially influencing various biochemical pathways.

| Property | Description |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| Functional Groups | Methoxy, Methoxymethyl, Phenyl |

The biological activity of this compound is primarily attributed to its ability to act as a substrate for enzymatic reactions. This leads to the formation of active metabolites that may modulate cellular functions by interacting with specific receptors or enzymes. Preliminary studies suggest that these interactions could influence various signaling pathways within cells, although detailed mechanisms remain under investigation.

Biological Activities

Research into the biological activities of this compound indicates potential therapeutic properties. Some key findings include:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

- Enzymatic Interactions : The compound's structure allows it to participate in enzymatic reactions, potentially leading to the development of novel therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Anticancer Properties : A study investigated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating potent activity .

- Antioxidant Potential : In vitro assays have shown that the compound can scavenge free radicals, contributing to its potential as an antioxidant agent. This property could be beneficial in preventing oxidative damage in cells .

- Enzymatic Activity : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, further elucidating its role in biochemical modulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxyacetophenone | Lacks the methoxymethyl group | Less versatile in certain synthetic applications |

| 2-Methoxy-1-phenylpropanone | Lacks the methoxymethyl group | Different substitution pattern on the propanone backbone |

| 3-Methoxy-2-methyl-1-phenylpropanone | Contains a methyl group instead of a methoxymethyl group | Different chemical properties and reactivity |

Q & A

Basic: What are the optimal synthetic routes for 3-Methoxy-2-(methoxymethyl)-1-phenyl-1-propanone, and how can purity be maximized?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation by reacting a substituted benzaldehyde derivative with a ketone bearing methoxy and methoxymethyl groups. For example:

- Use 3-methoxy-2-(methoxymethyl)propanone and benzaldehyde derivatives in a basic medium (e.g., NaOH/ethanol) under reflux .

- Purification : Employ fractional distillation or recrystallization using solvents like ethanol/water mixtures to isolate the product. Purity (>98%) can be confirmed via GC-MS or HPLC .

Basic: Which analytical techniques are most reliable for characterizing structural isomers of this compound?

Methodological Answer:

- GC-MS : Distinguishes isomers (e.g., 1-phenyl vs. 2-phenyl substitution) by retention time and fragmentation patterns. For example, 1-phenyl isomers show distinct base peaks at m/z 105 (benzoyl ion) .

- NMR : Use -NMR to resolve methoxy group positions. Methoxymethyl protons appear as a triplet at δ 3.3–3.5 ppm, while aromatic protons integrate for five hydrogens in the phenyl group .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers away from ignition sources (flash point ~130°C inferred from similar ketones) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do steric and electronic effects of the methoxymethyl group influence reactivity in nucleophilic additions?

Methodological Answer:

- Steric Hindrance : The methoxymethyl group at C2 creates a crowded environment, slowing down nucleophilic attacks at the carbonyl carbon. Kinetic studies using substituted Grignard reagents (e.g., MeMgBr vs. t-BuMgBr) can quantify this effect .

- Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing the carbonyl intermediate. Compare reaction rates with non-methoxy analogs using UV-Vis spectroscopy to track intermediate stability .

Advanced: How to resolve contradictions in reported yields from different synthetic methods?

Methodological Answer:

- Variable Analysis : Compare solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 5% vs. 10% NaOH), and reaction temperature. For example, higher polarity solvents may stabilize transition states but increase side reactions .

- Design of Experiments (DoE) : Use factorial design to isolate critical factors. For instance, a 2 factorial experiment can test temperature (60°C vs. 80°C), solvent (ethanol vs. methanol), and catalyst concentration .

Advanced: What computational methods predict the compound’s thermodynamic properties (e.g., boiling point, solubility)?

Methodological Answer:

- COSMO-RS : Predict solubility in organic solvents (e.g., logP ~1.8) using quantum chemical descriptors. Compare with experimental data from shake-flask methods .

- Group Contribution Methods : Estimate boiling point (~245°C) using Joback-Reid parameters, cross-referenced with analogs like 1-phenyl-1-propanone (experimental bp 60.9°C) .

Advanced: Can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The phenyl and methoxy groups are key for interactions with enzymes (e.g., cytochrome P450). Modify the methoxymethyl group to assess changes in inhibitory activity against target proteins via molecular docking .

- Derivatization : Synthesize oxime or hydrazone derivatives (see methoxy-phenyl oxime protocols in ) and test antimicrobial activity using microdilution assays.

Advanced: How to mitigate impurities from competing side reactions during synthesis?

Methodological Answer:

- In Situ Monitoring : Use FTIR to track carbonyl group conversion (peak at ~1700 cm). Halting the reaction at 90% completion reduces dimerization byproducts .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate unreacted benzaldehyde (R = 0.5) from the product (R = 0.3) .

Advanced: What spectroscopic benchmarks exist for validating synthetic success?

Methodological Answer:

- -NMR : Key signals include:

Regulatory: How to align synthetic protocols with environmental safety guidelines?

Methodological Answer:

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.

- Waste Streams : Neutralize basic catalysts (e.g., NaOH) with citric acid before disposal to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.